Telaglenastat - 1439399-58-2

Telaglenastat

Catalog Number: EVT-283929
CAS Number: 1439399-58-2
Molecular Formula: C26H24F3N7O3S
Molecular Weight: 571.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Telaglenastat (Telaglenastat) is a potent, selective, orally bioavailable, allosteric inhibitor of Glutaminase 1 (GLS1) [, ]. GLS1 is an enzyme responsible for converting glutamine to glutamate, a crucial metabolic fuel for certain tumor cells [, ]. By inhibiting GLS1, Telaglenastat disrupts this metabolic pathway, potentially impeding tumor growth and survival [, , ]. Its selectivity for GLS1 distinguishes it from other less specific inhibitors, making it a valuable tool for studying glutamine metabolism in various research settings [].

Mechanism of Action

Telaglenastat acts by allosterically inhibiting GLS1, the enzyme responsible for the first step in glutamine metabolism, where glutamine is converted to glutamate [, , ]. By reducing glutamate production, Telaglenastat disrupts the tricarboxylic acid (TCA) cycle, which many cancer cells rely on for energy and biosynthesis [, ]. This disruption leads to a decrease in the levels of TCA cycle intermediates like alpha-ketoglutarate, impacting pathways that depend on them []. Telaglenastat's impact extends beyond energy production, as it also affects the synthesis of glutathione, an important antioxidant, making cancer cells more susceptible to oxidative stress [, , ]. Furthermore, it appears to influence epigenetic modifications by altering the availability of alpha-ketoglutarate, which acts as a co-factor for histone demethylases [].

Physical and Chemical Properties Analysis

Cancer Research:

  • Myeloproliferative Neoplasms (MPN): In mouse models, Telaglenastat demonstrated an ability to reduce erythrocytosis, a hallmark of MPN []. Further research indicated that combining Telaglenastat with a glycolytic inhibitor led to complete hematological response, suggesting a potential therapeutic approach for polycythemia vera [].
  • Multiple Myeloma: Studies highlighted Telaglenastat's efficacy in suppressing myeloma cells and enhancing their sensitivity to histone deacetylase inhibitors []. Furthermore, it showcased potential in mitigating the SARS-CoV-2 phenomenon in myeloma cells, highlighting its relevance in the context of COVID-19 [].
  • Cervical Cancer: Research showed that Telaglenastat induced thiol-mediated oxidative stress and radiosensitized treatment-resistant cervical cancers []. This suggests that Telaglenastat, particularly in conjunction with radiation therapy, might be a viable therapeutic option for this cancer type [].
  • Melanoma: Telaglenastat was found to enhance the antitumor activity of T-cell-mediated immunotherapies in melanoma []. This effect was attributed to its ability to alter tumor and immune cell metabolism differentially, offering a promising avenue for improving immunotherapy responses [].
  • Renal Cell Carcinoma: Studies demonstrated that combining Telaglenastat with signal transduction inhibitors like everolimus and cabozantinib resulted in synergistic anti-proliferative effects in RCC models []. This synergistic activity was attributed to the dual inhibition of glucose and glutamine consumption, suggesting a potent combination therapy [].
  • Glioblastoma: Research in glioblastoma cell lines revealed that Telaglenastat significantly altered glutamine metabolism, impacting both the oxidative and reductive fates of glutamine-derived alpha-ketoglutarate in the TCA cycle []. These findings provide a foundation for developing novel combination therapies involving Telaglenastat in this aggressive brain cancer [].
  • Osteosarcoma: Investigations into osteosarcoma explored the use of Telaglenastat, alone and in combination with metformin, for disrupting tumor progression and metastasis []. This approach holds promise for clinical translation, particularly with further development of companion imaging biomarkers to monitor treatment response [].

Beyond Cancer:

  • Corneal Neovascularization: Telaglenastat was shown to attenuate alkali-induced corneal neovascularization by modulating macrophage polarization []. This finding underscores its potential therapeutic value in addressing vision impairment caused by corneal neovascularization in humans [].
Future Directions
  • Clinical Trials: Further clinical trials are essential to validate preclinical findings and determine the safety and efficacy of Telaglenastat across various cancer types and potentially other diseases like corneal neovascularization. The existing clinical trials targeting renal cell carcinoma, multiple myeloma, and lung cancer (including those exploring combinations with other therapies) will provide valuable data for informing future research directions [, , , , , , , , , ].
  • Combination Therapies: Exploring Telaglenastat in combination with other metabolic inhibitors, chemotherapeutic agents, or immunotherapies holds significant potential for enhancing therapeutic efficacy. Preclinical studies already indicate synergistic effects with several drugs, making combination strategies a promising area for future research [, , , ].
  • Biomarker Development: Identifying biomarkers that predict response to Telaglenastat therapy is crucial for personalizing treatment and optimizing patient outcomes. Research focusing on genetic alterations, metabolic profiles, and immune system characteristics will play a key role in developing predictive biomarkers [, , , ].
  • Resistance Mechanisms: Investigating the mechanisms of resistance to Telaglenastat will be crucial for developing strategies to overcome treatment failure and improve long-term outcomes. Understanding how cancer cells adapt to GLS1 inhibition will be vital for designing next-generation therapies [].
  • Beyond Cancer: While cancer research dominates the current applications of Telaglenastat, its impact on macrophage polarization in corneal neovascularization suggests broader therapeutic potential []. Exploring its utility in other diseases driven by dysregulated glutamine metabolism is an exciting avenue for future research.

6-Diazo-5-oxonorleucine (DON)

  • Compound Description: 6-Diazo-5-oxonorleucine (DON) is a glutamine antagonist that inhibits various glutamine-utilizing enzymes, including glutaminase. []
  • Relevance: DON shares a similar mechanism of action with Telaglenastat by inhibiting glutaminase, albeit in a non-selective manner. []

Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES)

  • Compound Description: BPTES is an allosteric inhibitor of glutaminase 1 (GLS1). [] It binds to the GAC isoform of GLS1. []

5-(3-Bromo-4-(dimethylamino)phenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one (Compound 968)

  • Compound Description: Compound 968 is a glutaminase inhibitor with potential anticancer activity. []
  • Relevance: Compound 968, like Telaglenastat, targets glutamine metabolism, which is important for cancer cell growth and proliferation. []

Epigallocatechin-3-gallate (EGCG)

  • Compound Description: EGCG is a polyphenol found in green tea, known for its antioxidant and potential anticancer properties. It is thought to target both glutamine metabolism and glycolysis. []
  • Relevance: EGCG was found to synergistically inhibit cell proliferation and promote apoptosis in multiple myeloma cells when combined with Telaglenastat. []

Metformin

  • Compound Description: Metformin is a widely used antidiabetic drug that also exhibits anticancer properties. It disrupts tumor bioenergetics, potentially impacting both glycolysis and mitochondrial function. []
  • Relevance: Metformin was studied in combination with Telaglenastat for its potential to enhance the disruption of bioenergetic pathways in osteosarcoma. []

Azacitidine (AZA)

  • Compound Description: Azacitidine is a pyrimidine nucleoside analog that acts as a hypomethylating agent. It is used in the treatment of myelodysplastic syndromes (MDS). [, , ]
  • Relevance: Azacitidine was found to have synergistic effects with Telaglenastat in preclinical studies of MDS and AML, leading to clinical trials investigating the combination therapy. [, , ]

L-Buthionine Sulfoximine (BSO)

  • Compound Description: BSO is an inhibitor of γ-glutamylcysteine synthetase, a key enzyme in glutathione (GSH) synthesis, leading to GSH depletion. []
  • Relevance: BSO was used in combination with Telaglenastat in studies of cervical cancer to investigate the role of GSH depletion in radiosensitization. []

Auranofin (AUR)

  • Compound Description: Auranofin is a gold-containing compound with anti-inflammatory and antitumor properties. It inhibits thioredoxin reductase, an enzyme involved in maintaining cellular redox balance. []
  • Relevance: AUR was used alongside Telaglenastat to study the effects of combined thiol-mediated oxidative stress in cervical cancer cells. []

Cabozantinib

  • Compound Description: Cabozantinib is a multi-kinase inhibitor targeting VEGFR, MET, and AXL, used in the treatment of advanced renal cell carcinoma (RCC). [, , , , ]
  • Relevance: Cabozantinib was investigated in combination with Telaglenastat in preclinical models and clinical trials of RCC. [, , , , ] Synergistic antitumor effects were observed in preclinical models, but the CANTATA trial showed no significant improvement in efficacy when combining Telaglenastat with cabozantinib. [, , , ]

Everolimus

  • Compound Description: Everolimus is an mTOR inhibitor used in the treatment of various cancers, including RCC. [, , , ]
  • Relevance: Everolimus, similar to Telaglenastat, affects metabolic pathways in cancer cells. [] The combination of everolimus and Telaglenastat exhibited synergistic anti-proliferative effects in preclinical models of RCC and showed promising results in a phase I trial. [, , ]

Properties

CAS Number

1439399-58-2

Product Name

CB-839

IUPAC Name

N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C26H24F3N7O3S

Molecular Weight

571.6 g/mol

InChI

InChI=1S/C26H24F3N7O3S/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38)

InChI Key

PRAAPINBUWJLGA-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

CB839; CB-839; CB 839, Telaglenastat.

Canonical SMILES

C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.